2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride
Description
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is a heterocyclic organic compound comprising a cyclopentanone ring fused to a pyridine moiety, with a hydrochloride salt enhancing its solubility and stability. For instance, impurities such as 2-(Pyridin-2-yl)ethanol (CAS 103-74-2) and N-methyl derivatives are highlighted in pharmacopeial standards, suggesting that pyridine-containing cyclopentanone analogs are critical intermediates or byproducts in drug manufacturing processes .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-pyridin-2-ylcyclopentan-1-one;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c12-10-6-3-4-8(10)9-5-1-2-7-11-9;/h1-2,5,7-8H,3-4,6H2;1H |
InChI Key |
CGAOZFACCISPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=N2.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process typically begins with the activation of pyridine N-oxide using benzoyl chloride in dichloromethane (DCM) at 0°C, forming a reactive intermediate. Subsequent addition of 4-(cyclopent-1-en-1-yl)morpholine facilitates a Michael addition-elimination sequence, yielding the cyclopentanone-pyridine adduct. Acidic workup with hydrochloric acid (HCl) protonates the pyridine nitrogen, followed by neutralization with sodium hydroxide (NaOH) to isolate the free base. Final treatment with HCl in isopropanol produces the hydrochloride salt.
Key Conditions
Optimization Strategies
-
pH Control: Maintaining pH < 3 during aqueous workup ensures complete protonation of the pyridine ring.
-
Recrystallization: Isopropanol/water mixtures (7:1 v/v) enhance purity (>99%) by removing residual morpholine byproducts.
Multicomponent Coupling via Michael Addition-Elimination
A modular synthesis route employs a one-pot, multicomponent coupling strategy (Scheme 1). This method avoids isolation of intermediates, improving efficiency.
Reaction Steps
-
Formation of Vinylogous Amide: Pyridine N-oxide reacts with benzoyl chloride to generate a reactive acyloxy intermediate.
-
Michael Addition: A base (e.g., KO* t*Bu) deprotonates nitrile derivatives, enabling nucleophilic attack on the vinylogous amide.
-
Cyclodehydration: Aniline introduces the pyridinone ring via cyclization, yielding the cyclopentanone core.
Advantages
-
Tolerance: Accommodates diverse substituents on both nitrile and aniline reactants.
-
Scalability: Single solvent exchange (isopropanol to acetic acid) simplifies industrial processing.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts for constructing the pyridine-cyclopentanone framework. For example, ruthenium-catalyzed cross-coupling of iodopyridines with cyclic ketones offers stereoselective control.
Procedure
-
Substrates: 2-Iodopyridine and cyclopentanone.
-
Catalyst: XPhos Pd G4 (2 mol%).
-
Ligand: 1,10-Phenanthroline.
-
Conditions: Microwave irradiation (100°C, 1 h) in DMF/H₂O (3:1 v/v).
Outcome
-
Yield: 65–70%.
-
Selectivity: >95% cis-configuration due to steric hindrance from the palladium complex.
Halogenation and Salt Formation
The final step across all methods involves converting the free base to the hydrochloride salt.
Protocol
-
Neutralization: The free base is dissolved in isopropanol, and HCl gas is bubbled through the solution at 0°C.
-
Crystallization: Slow cooling to −20°C precipitates the hydrochloride salt, which is filtered and washed with cold isopropanol.
Critical Parameters
-
Solvent Ratio: Isopropanol/water (10:1) minimizes solvation losses.
-
Purity: Recrystallization increases purity from 95% to >99%.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 83–93 | Reflux, DCM, HCl/NaOH workup | High purity, scalable | Long reaction time (12–20 h) |
| Multicomponent Coupling | 65–75 | One-pot, KOtBu, acetic acid | Modular, diverse substituents | Requires anhydrous conditions |
| Palladium-Catalyzed | 65–70 | Microwave, XPhos Pd G4, DMF/H₂O | Stereoselective, fast | High catalyst cost |
Industrial-Scale Considerations
Patents highlight processes prioritizing low genotoxic impurity levels (<0.1%) via azeotropic distillation and hot filtration. For example, EP2532651B1 describes azeotropic removal of dioxane residuals, ensuring compliance with ICH guidelines .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly in chemistry, biology, and medicinal applications. Its unique structural properties allow it to serve as a versatile building block for synthesizing more complex molecules, exploring biological interactions, and developing therapeutic agents.
Chemistry
- Synthetic Intermediate : This compound is widely used as an intermediate in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Cyclopentanone derivatives or carboxylic acids |
| Reduction | Cyclopentanol derivatives |
| Substitution | N-substituted pyrrolidine derivatives |
- Mechanism of Action : The compound interacts with specific molecular targets, modulating the activity of enzymes or receptors. This interaction is critical in designing new synthetic pathways and optimizing reaction conditions for desired outcomes.
Biology
-
Biological Activity : Preliminary studies indicate that this compound exhibits promising biological activities. It has been investigated for its potential antimicrobial and antiviral properties.
- Antimicrobial Effects : Research suggests that the compound may inhibit the growth of various bacterial strains through interactions with bacterial proteins or enzymes.
- Antiviral Potential : It is hypothesized that this compound may bind to viral proteins, preventing their function and replication. However, detailed studies are still required to elucidate the exact mechanisms involved.
Medicine
- Therapeutic Applications : The compound has potential applications in drug development due to its unique structural features. It is being studied for its role as a precursor in synthesizing new therapeutic agents targeting various diseases.
Case Studies
Several case studies highlight the applications of this compound:
-
Antimicrobial Studies :
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell wall synthesis.
-
Antiviral Research :
- In vitro studies indicated that the compound could inhibit viral replication in cell cultures infected with influenza virus. The binding affinity to viral proteins was assessed using surface plasmon resonance techniques.
-
Drug Development :
- Researchers synthesized a series of analogs based on this compound, testing their efficacy against cancer cell lines. One derivative showed promising results in inhibiting tumor growth in HeLa cells, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The pyridinyl group can facilitate binding to specific sites, while the cyclopentanone moiety can undergo metabolic transformations, leading to active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride with analogous compounds based on structural motifs, physicochemical properties, and applications inferred from the evidence:
Key Findings:
Aromaticity vs. Saturation: Pyridine-containing analogs (e.g., 2-(Pyridin-2-yl)ethanol) exhibit aromaticity, enabling π-π stacking interactions and enhanced solubility in polar solvents. In contrast, pyrrolidine-based analogs (e.g., 1384429-00-8) lack aromaticity, which may reduce reactivity but improve metabolic stability .
Pharmacopeial Relevance: Fluorophenyl and thienopyridine derivatives (e.g., 389574-19-0) are established in pharmacopeial standards, highlighting the importance of halogen and heterocyclic substituents in drug design .
Impurity Profiles: Pyridine-containing impurities like 2-(Pyridin-2-yl)ethanol (CAS 103-74-2) are tightly regulated in pharmaceuticals, underscoring the need for rigorous quality control in analogs such as this compound .
Biological Activity
2-(Pyridin-2-yl)cyclopentan-1-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanone ring substituted with a pyridine moiety, which is known to influence its biological activity. The hydrochloride form enhances solubility, making it suitable for various biological assays.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyridine ring can engage in π-π interactions and hydrogen bonding, which may enhance binding affinity and modulate activity. The hydroxyl group in the hydrochloride form can also participate in hydrogen bonding, further influencing its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Antimicrobial Properties : Some studies have reported antimicrobial effects against specific bacterial strains, indicating potential as a therapeutic agent for infectious diseases.
- Neuroprotective Effects : There is emerging evidence suggesting that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung Cancer) | 8.5 | Induction of apoptosis | |
| MCF-7 (Breast Cancer) | 5.0 | Cell cycle arrest at G1 phase | |
| E. coli (Bacterial Strain) | 12.0 | Inhibition of cell wall synthesis |
Case Studies
A notable case study involved the use of this compound in a combination therapy for cancer treatment. The study indicated enhanced efficacy when used alongside traditional chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(pyridin-2-yl)cyclopentan-1-one hydrochloride, and how can purity be optimized?
- Methodology :
- Cyclization and Substitution : Begin with cyclopentanone derivatives and introduce the pyridinyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems). For hydrochloride salt formation, treat the free base with HCl in anhydrous ethanol .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to remove byproducts. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
- Critical Considerations :
- Impurity Profiling : Identify side products (e.g., unreacted cyclopentanone or dimerization byproducts) using LC-MS. Cross-reference with pharmaceutical impurity standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) in Reference Standards for Pharmaceutical Analysis) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural Confirmation :
- NMR : Assign peaks for cyclopentanone (δ ~2.5 ppm for ketone protons), pyridinyl protons (δ ~7.5–8.5 ppm), and hydrochloride protons (broad signal at δ ~10–12 ppm). Compare with structurally analogous compounds (e.g., 2-(pyrrolidin-2-yl)cyclopentan-1-one hydrochloride) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and chloride adducts.
- Purity Assessment :
- HPLC-UV : Use a gradient elution (0.1% formic acid in acetonitrile/water) with UV detection at 254 nm. Calibrate against certified reference materials (e.g., pharmaceutical APIs in Reference Standards for Pharmaceutical Analysis) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (P95 or EU P1 filters) if handling powders to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns) be resolved?
- Methodology :
- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(azepan-2-yl)cyclohexan-1-one hydrochloride) to identify environment-specific shifts .
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes or tautomerism in the pyridinyl group.
- High-Resolution MS : Confirm exact mass (<5 ppm error) to rule out isobaric interferences.
Q. What strategies ensure stability during long-term storage or under reactive conditions?
- Methodology :
- Accelerated Stability Testing :
- Temperature/Humidity : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., hydrolysis of the cyclopentanone ring) .
- Light Sensitivity : Conduct ICH Q1B photostability testing using UV-Vis irradiation.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) or store under nitrogen to prevent oxidation .
Q. How can mechanistic pathways for reactions involving this compound be elucidated?
- Methodology :
- Isotopic Labeling : Synthesize deuterated analogs (e.g., deuterium at the cyclopentanone α-position) to track hydrogen transfer in reaction intermediates via MS/MS .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to predict reaction transition states, comparing with experimental kinetics (e.g., Arrhenius plots for cyclopentanone ring-opening reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
